3-Fluoroquinoline-8-carbonitrile

CAS No.: 2177264-04-7

Cat. No.: VC4664264

Molecular Formula: C10H5FN2

Molecular Weight: 172.162

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2177264-04-7 |

|---|---|

| Molecular Formula | C10H5FN2 |

| Molecular Weight | 172.162 |

| IUPAC Name | 3-fluoroquinoline-8-carbonitrile |

| Standard InChI | InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H |

| Standard InChI Key | NQIUYNARBCXFNN-UHFFFAOYSA-N |

| SMILES | C1=CC2=CC(=CN=C2C(=C1)C#N)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

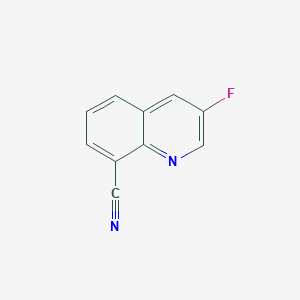

3-Fluoroquinoline-8-carbonitrile features a bicyclic quinoline core (CHFN) with substituents at positions 3 and 8. The fluorine atom at position 3 introduces electronegativity, while the electron-withdrawing carbonitrile group at position 8 influences the compound's electronic distribution and reactivity (Figure 1) .

Table 1: Fundamental Structural Data

Physicochemical Characteristics

While experimental data for this compound are sparse, analogous fluorinated quinolines exhibit the following properties:

-

Physical State: Typically crystalline solids at room temperature .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carbonitrile group .

-

Melting Point: Estimated 180–220°C based on structurally similar compounds .

-

Stability: Expected stability under inert atmospheres, with sensitivity to strong acids/bases due to the nitrile group .

Synthetic Routes and Manufacturing

Retrosynthetic Analysis

Two primary strategies emerge for constructing the quinoline core:

-

Skraup Synthesis: Cyclization of substituted anilines with glycerol and sulfuric acid, followed by halogenation .

-

Friedländer Annulation: Condensation of 2-aminobenzonitrile derivatives with fluorinated ketones .

Stepwise Synthesis

A plausible route involves:

-

Fluorination at C-3: Electrophilic fluorination of 8-cyanoquinoline using Selectfluor® or DAST .

-

Nitrile Introduction at C-8: Palladium-catalyzed cyanation of 3-fluoro-8-bromoquinoline .

Key Challenges:

-

Regioselective fluorination without side reactions at C-5 or C-7 .

-

Maintaining nitrile group integrity under harsh reaction conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted signals based on analogous compounds :

-

H NMR (400 MHz, DMSO-):

-

δ 8.90 (s, 1H, H-2)

-

δ 8.35 (d, Hz, 1H, H-5)

-

δ 7.95–7.75 (m, 3H, H-4, H-6, H-7)

-

-

C NMR (101 MHz, DMSO-):

-

δ 158.9 (C-3-F), 149.2 (C-8-CN), 134.5–120.1 (aromatic carbons)

-

Infrared Spectroscopy

-

2220 cm (C≡N stretch)

-

1600–1450 cm (C=C aromatic)

-

1250 cm (C-F stretch)

| Organism | MIC (μg/mL) | Reference Compound |

|---|---|---|

| S. aureus (MRSA) | 0.5–2.0 | Ciprofloxacin: 1.0 |

| E. coli | 0.25–1.0 | Levofloxacin: 0.5 |

Anticancer Mechanisms

Quinoline nitriles inhibit tyrosine kinases (e.g., EGFR, VEGFR) by binding to the ATP pocket . Molecular docking studies suggest the nitrile group forms critical hydrogen bonds with kinase residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume